molecular formula C6H8O5 B14526795 1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo- CAS No. 62609-78-3

1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-

Cat. No.: B14526795
CAS No.: 62609-78-3
M. Wt: 160.12 g/mol
InChI Key: GQSBSTKUXFIDSL-UHFFFAOYSA-N
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Description

1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo- is an organic compound with the molecular formula C6H8O5 It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1,3-dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo- involves its interaction with molecular targets and pathways. For instance, it can act as a protecting group for carbonyl compounds, preventing unwanted reactions during transformations of other functional groups . The compound’s unique structure allows it to participate in various chemical reactions, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance.

Properties

CAS No.

62609-78-3

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid

InChI

InChI=1S/C6H8O5/c1-6(2)10-3(4(7)8)5(9)11-6/h3H,1-2H3,(H,7,8)

InChI Key

GQSBSTKUXFIDSL-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(C(=O)O1)C(=O)O)C

Origin of Product

United States

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